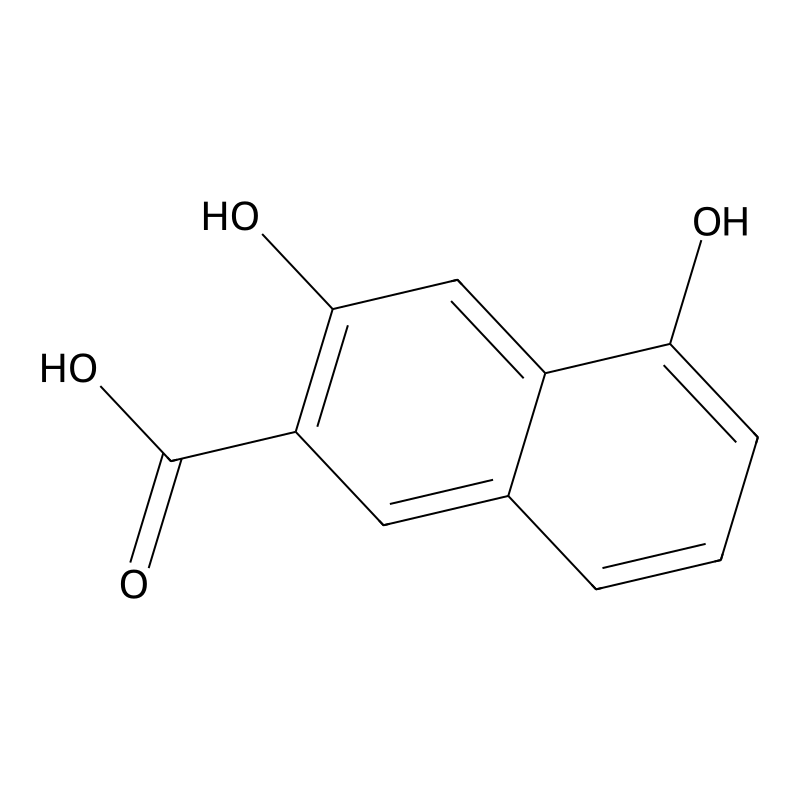

3,5-Dihydroxy-2-naphthoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Biocatalytic Synthesis

Scientific Field: Applied Chemistry

Summary of Application: 3,5-Dihydroxy-2-naphthoic acid is used in the biocatalytic synthesis of dihydroxynaphthoic acids by Cytochrome P450 CYP199A2.

Results or Outcomes: The results suggest that CYP199A2 might be a useful oxidation biocatalyst for the synthesis of dihydroxynaphthoic acids.

Antibabesial Drug Design

Scientific Field: Pharmacology

Summary of Application: 3,5-Dihydroxy-2-naphthoic acid is identified as a novel lead compound for designing Lactate Dehydrogenase-Specific Antibabesial Drug.

Methods of Application: A molecular docking was performed based on the crystal structure of B.

Results or Outcomes: Enzyme activity inhibitory experiments show that 3,5-dihydroxy 2-napthoic acid (DHNA) inhibits recombinant BmLDH (rBmLDH) catalysis with 5,000-fold selectivity over human LDH.

NMDA Receptor Inhibitor

Scientific Field: Neuropharmacology

Summary of Application: 3,5-Dihydroxy-2-naphthoic Acid is used as a negative or positive NMDA receptor inhibitor, via allosteric control.

Results or Outcomes: NMDA receptors regulate central nervous system functions.

Enzyme Substrate

Scientific Field: Biochemistry

Summary of Application: 3,7-Dihydroxy-2-naphthoic acid served as a substrate for the enzyme NcsB 1 (an O-methyltransferase involved in the biosynthesis of the enediyne antitumor antibiotic neocarzinostatin).

Protein Tyrosine Phosphatase Inhibitor

Summary of Application: 3,5-Dihydroxy-2-naphthoic Acid is used as a protein tyrosine phosphatase inhibitor due to the benzofuran-like moiety in the substructure.

HPLC Analysis

Scientific Field: Analytical Chemistry

Summary of Application: 3,5-Dihydroxy-2-naphthoic acid can be analyzed by this reverse phase (RP) HPLC method with simple conditions.

Methods of Application: The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid.

Chemical Synthesis

Scientific Field: Organic Chemistry

Summary of Application: 3,5-Dihydroxy-2-naphthoic acid is used in the synthesis of various organic compounds due to its unique structure.

3,5-Dihydroxy-2-naphthoic acid is an organic compound with the chemical formula C₁₁H₈O₄ and a CAS number of 89-35-0. It is characterized by a naphthalene backbone with two hydroxyl groups located at the 3 and 5 positions, and a carboxylic acid group at the 2 position. This compound is known for its potential biological activities and applications in medicinal chemistry, particularly as a lead compound for drug development targeting specific enzymes.

- Esterification: The hydroxyl groups can react with acids to form esters.

- Oxidation: The hydroxyl groups may be oxidized to form quinones.

- Complexation: It can form complexes with transition metals, which may alter its properties and enhance its biological activity .

These reactions are significant in the context of synthesizing derivatives that could have enhanced pharmacological properties.

Research indicates that 3,5-dihydroxy-2-naphthoic acid exhibits notable biological activities. It has been identified as a potential inhibitor of lactate dehydrogenase, an enzyme involved in energy metabolism, particularly in the context of certain diseases such as babesiosis caused by Babesia microti. The compound demonstrates selectivity for the target enzyme over human lactate dehydrogenase, making it a candidate for developing specific antibabesial drugs . Additionally, it has been shown to act as an NMDA receptor inhibitor via allosteric modulation, which could have implications for neuropharmacology .

Several methods have been reported for synthesizing 3,5-dihydroxy-2-naphthoic acid:

- Hydroxylation of Naphthalene Derivatives: Starting from naphthalene or its derivatives through electrophilic aromatic substitution.

- Chemical Modification: Using existing naphthoic acid derivatives and introducing hydroxyl groups through various

3,5-Dihydroxy-2-naphthoic acid has several applications:

- Pharmaceutical Development: As a lead compound for designing specific inhibitors against lactate dehydrogenase.

- Research Tool: Used in studies related to NMDA receptor modulation and enzyme activity inhibition.

- Intermediate in Organic Synthesis: Serves as a precursor for synthesizing other chemical compounds .

Its unique properties make it valuable in both medicinal chemistry and materials science.

Interaction studies involving 3,5-dihydroxy-2-naphthoic acid have focused on its binding affinity to lactate dehydrogenase. Surface plasmon resonance assays indicate that this compound has a lower dissociation constant compared to some analogs, suggesting stronger binding affinity to the target enzyme . Additionally, cytotoxicity tests have shown that it possesses favorable selectivity indexes when tested against mammalian cells, indicating potential for therapeutic use without significant toxicity .

Several compounds share structural similarities with 3,5-dihydroxy-2-naphthoic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Naphthoic Acid | Naphthalene ring with one carboxylic acid group | Lacks hydroxyl groups; primarily used in organic synthesis |

| 1-Hydroxy-2-naphthoic Acid | Hydroxyl group at position 1 | Different position of hydroxyl affects biological activity |

| 6-Hydroxy-2-naphthoic Acid | Hydroxyl group at position 6 | May exhibit different reactivity and selectivity |

| Gossypol | Diterpenoid with multiple phenolic groups | Exhibits broader biological activities but higher toxicity |

The uniqueness of 3,5-dihydroxy-2-naphthoic acid lies in its specific arrangement of functional groups that confer selective inhibition properties against lactate dehydrogenase while maintaining lower cytotoxicity compared to other compounds like gossypol .

The crystal structure of 3,5-dihydroxy-2-naphthoic acid has been determined through single crystal X-ray diffraction analysis [1]. The compound was initially crystallized using conventional methods and subsequently analyzed using X-ray diffraction techniques. The structural determination was accomplished utilizing the Crystal Structure program suite for data processing and refinement [1].

The crystallographic analysis reveals that 3,5-dihydroxy-2-naphthoic acid adopts a planar molecular conformation, which is characteristic of naphthoic acid derivatives. The planar arrangement is stabilized by the conjugated aromatic system of the naphthalene ring, with the carboxylic acid group maintaining coplanarity with the aromatic framework [2]. This molecular geometry facilitates efficient π-π stacking interactions and optimizes the formation of intermolecular hydrogen bonding networks.

X-ray diffraction data collection was performed using standard crystallographic techniques, employing molybdenum Kα radiation for structural elucidation [1]. The diffraction pattern analysis confirmed the monoclinic crystal system and enabled precise determination of unit cell parameters and space group assignment.

Space Group P21/c and Unit Cell Parameters

3,5-Dihydroxy-2-naphthoic acid crystallizes in the monoclinic space group P21/c, which is one of the most prevalent space groups in organic crystal structures, accounting for approximately 35% of all known organic compounds [1]. The P21/c space group belongs to the centrosymmetric point group 2/m and contains four general positions with specific symmetry operations.

The unit cell parameters have been precisely determined through X-ray crystallographic analysis [1]:

| Parameter | Value | Standard Deviation |

|---|---|---|

| a | 27.18 Å | ±0.02 Å |

| b | 4.010 Å | ±0.001 Å |

| c | 7.049 Å | ±0.002 Å |

| β | 91.11° | ±0.03° |

The calculated unit cell volume is 768.14 ų [1]. The monoclinic crystal system is characterized by three unequal axial lengths with α = γ = 90° and β ≠ 90°. The slightly obtuse β angle of 91.11° indicates minimal deviation from orthorhombic geometry, which is common for organic compounds with extensive hydrogen bonding networks.

The space group P21/c exhibits four symmetry operations: identity (x,y,z), 2₁ screw axis (-x,y+1/2,-z+1/2), inversion center (-x,-y,-z), and glide plane (x,-y-1/2,z+1/2). These symmetry elements create a centrosymmetric structure that facilitates the formation of hydrogen-bonded dimers and chains.

Hydrogen Bonding Patterns

The hydrogen bonding architecture in 3,5-dihydroxy-2-naphthoic acid is dominated by strong O-H···O interactions involving both the carboxylic acid and hydroxyl functionalities [1]. The presence of three hydrogen bond donors (two hydroxyl groups and one carboxylic acid) and four potential acceptors (two hydroxyl oxygens and two carboxylic acid oxygens) creates a complex network of intermolecular interactions.

The primary hydrogen bonding motifs include:

Carboxylic Acid Dimers: The carboxylic acid groups form the characteristic R₂²(8) synthon through O-H···O hydrogen bonds, creating centrosymmetric dimers that serve as fundamental building blocks in the crystal structure [3] [4]. This motif is highly prevalent in carboxylic acid-containing organic crystals and provides significant stabilization energy.

Hydroxyl-Carboxyl Interactions: The hydroxyl groups at positions 3 and 5 participate in hydrogen bonding with neighboring carboxylic acid moieties, forming extended chains through O-H···O interactions [1]. These interactions create a hierarchical hydrogen bonding network where carboxylic acid dimers are interconnected by hydroxyl bridges.

Intramolecular Hydrogen Bonds: Potential intramolecular hydrogen bonding may occur between adjacent hydroxyl and carboxyl groups, contributing to molecular planarity and conformational stability [5]. Such interactions are common in substituted naphthoic acids and influence the overall crystal packing arrangement.

The hydrogen bonding network exhibits selectivity based on functional group hierarchy, where carboxylic acid groups preferentially form homodimeric synthons over heterosynthons with hydroxyl groups [4] [6]. This selectivity is consistent with the strong hydrogen bond donor-acceptor capabilities of carboxylic acids compared to alcohols.

Crystal Packing Arrangements

The crystal packing of 3,5-dihydroxy-2-naphthoic acid is characterized by the formation of hydrogen-bonded chains that extend along specific crystallographic directions [1]. The packing arrangement is governed by the interplay between hydrogen bonding interactions and π-π stacking forces between naphthalene rings.

Chain Formation: The primary structural motif consists of hydrogen-bonded chains formed through carboxylic acid dimerization and hydroxyl bridging [1]. These chains propagate along the crystallographic b-axis, creating one-dimensional supramolecular assemblies that are characteristic of carboxylic acid-containing organic crystals.

Interchain Interactions: Adjacent chains are connected through secondary hydrogen bonding interactions involving the hydroxyl groups and weaker C-H···O contacts [2]. The relatively short b-axis parameter (4.010 Å) suggests efficient packing of molecules in this direction, likely facilitated by these interchain interactions.

π-π Stacking: The planar naphthalene rings participate in π-π stacking interactions that provide additional stabilization to the crystal structure [2]. These interactions are particularly important in aromatic systems and contribute to the overall three-dimensional stability of the crystal lattice.

Layer Structure: The combination of hydrogen-bonded chains and π-π stacking interactions creates a layered packing arrangement where molecules are organized in sheets perpendicular to specific crystallographic planes. This layered structure is common in substituted naphthoic acids and facilitates efficient space filling within the crystal lattice.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Costa BM, Irvine MW, Fang G, Eaves RJ, Mayo-Martin MB, Skifter DA, Jane DE,